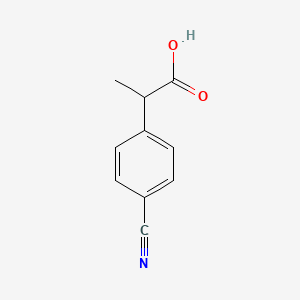
2-(4-Cyanophenyl)propanoic acid
Descripción general
Descripción
2-(4-Cyanophenyl)propanoic acid is a chemical compound that is synthesized by the ligation of benzyl and morpholine . It has a molecular formula of C10H9NO2 .
Molecular Structure Analysis
The molecular structure of 2-(4-Cyanophenyl)propanoic acid is represented by the InChI code: 1S/C10H9NO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13) . The molecular weight of this compound is 175.19 .Chemical Reactions Analysis
The specific chemical reactions involving 2-(4-Cyanophenyl)propanoic acid are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
2-(4-Cyanophenyl)propanoic acid is a solid substance . It has a molecular weight of 175.19 . The compound is stored in a sealed, dry environment at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Processes : The synthesis of related compounds, such as 2-(4-methylphenyl)propanoic acid, involves processes like rearrangement and ketalization, highlighting the versatility of these compounds in chemical synthesis (He Chong-heng, 2010).
- Derivative Synthesis : Compounds like 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, synthesized from related compounds, demonstrate the potential for creating diverse derivatives with varied properties (S. Kotteswaran, M. Senthil Pandian, P. Ramasamy, 2016).
Chemical Analysis and Properties
- Enantioseparation Studies : Enantioseparation of racemic 2-(substituted phenyl)propanoic acids, a category which includes 2-(4-Cyanophenyl)propanoic acid, has been achieved using techniques like high-speed countercurrent chromatography. This research aids in understanding the properties and separation techniques for these compounds (Shengqiang Tong et al., 2016).
Environmental and Biological Applications
- Photolysis in Environmental Systems : Studies on compounds like cyhalofop, which include 2-(4-cyanophenyl)propanoic acid derivatives, provide insights into the environmental behavior and degradation of these chemicals, crucial for understanding their environmental impact (M. V. Pinna, A. Pusino, 2011).
- Potential in Drug Synthesis : The improved synthesis of novel compounds, such as the S1P1 agonist CYM-5442 from 3-(2-cyanophenyl) propanoic acid, demonstrates the potential of 2-(4-Cyanophenyl)propanoic acid derivatives in pharmaceutical applications (Zhao Tian-tia, 2014).
Material Science and Polymer Chemistry
- Polybenzoxazine Synthesis : The use of related compounds like 3-(4-Hydroxyphenyl)propanoic acid in the synthesis of polybenzoxazines demonstrates the potential of 2-(4-Cyanophenyl)propanoic acid in material science and polymer chemistry (Acerina Trejo-Machin et al., 2017).
Analytical Techniques
- Analytical Methods Development : The development of HPLC methods for the separation of stereoisomers of related compounds indicates the importance of 2-(4-Cyanophenyl)propanoic acid in analytical chemistry and its role in developing precise analytical techniques (Prakash M Davadra et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-cyanophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVNGBYVEJEXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)propanoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B3036482.png)
![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3036485.png)
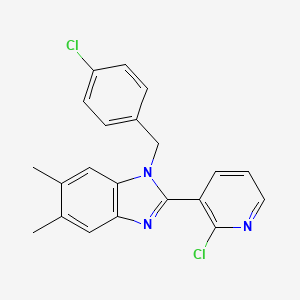
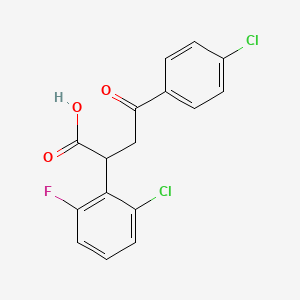
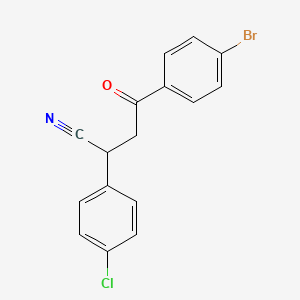

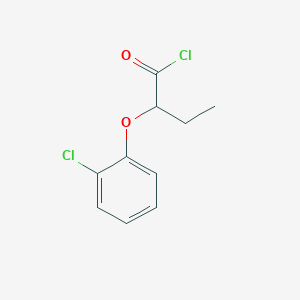
![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B3036495.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036499.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036501.png)
![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036503.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036504.png)
